molecular formula C17H19F3N2O2 B4768523 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No. B4768523
M. Wt: 340.34 g/mol
InChI Key: JLDIBFXKHYOOTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexene-based compounds often involves intricate chemical reactions, leveraging the cyclohexene's reactivity. For instance, studies have demonstrated various synthesis methods, including the utilization of microwave reactors for efficient and high-yield outcomes. These methods underscore the adaptability and efficiency of synthesizing cyclohexene derivatives under diverse conditions (Hakimi et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves advanced techniques like X-ray crystallography, showcasing the precise arrangement of atoms within the molecule. For example, certain cyclohexene derivatives have been characterized to adopt specific conformations, highlighting the significance of intramolecular interactions in stabilizing the molecular structure (Özer et al., 2009; Kavitha et al., 2006).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c18-17(19,20)13-7-4-8-14(11-13)22-16(24)15(23)21-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDIBFXKHYOOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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